3-Bromo-4-hydroxybenzaldehyde
Overview
Description
3-Bromo-4-hydroxybenzaldehyde is an intermediate in organic syntheses . It is used to produce other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol .
Synthesis Analysis
The synthesis of 3-Bromo-4-hydroxybenzaldehyde involves the bromination of 4-hydroxybenzaldehyde . The bromination is carried out for just 30 seconds and the reaction mixture is then carried directly on to the second step . In that step, the Br is replaced with OCH3 in the presence of a copper catalyst via a pathway that probably involves oxidative addition and reductive elimination .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-hydroxybenzaldehyde is C7H5BrO2 . The molecular weight is 201.017 .Chemical Reactions Analysis
3-Bromo-4-hydroxybenzaldehyde reacts with 3-bromobenzohydrazide in methanol to yield (E)-3-bromo- N′ - (4-hydroxy-3-nitrobenzylidene)benzohydrazide .Physical And Chemical Properties Analysis
3-Bromo-4-hydroxybenzaldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 261.3±20.0 °C at 760 mmHg, and a flash point of 111.8±21.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
Organic Synthesis
3-Bromo-4-hydroxybenzaldehyde: is a valuable intermediate in organic synthesis. It is utilized to produce a variety of other chemicals, such as 5-Brom-4-hydroxy-b-nitrostyrol . Its bromine and aldehyde functional groups make it a versatile reagent for constructing complex molecules through various organic reactions.
Medicinal Chemistry
In the realm of medicinal chemistry, 3-Bromo-4-hydroxybenzaldehyde serves as a precursor for synthesizing compounds with potential pharmacological activities. It’s used in the synthesis of intermediates that may lead to the development of new drugs .
Material Science
This compound finds applications in material science as well, particularly in the synthesis of novel materials. Its incorporation into polymers or other materials could impart unique properties like enhanced stability or reactivity .
Environmental Science
3-Bromo-4-hydroxybenzaldehyde: can be involved in environmental science research, particularly in the study of marine organisms. It has been shown to be synthesized by marine red algae, indicating its potential role in marine biochemistry .
Analytical Chemistry
In analytical chemistry, 3-Bromo-4-hydroxybenzaldehyde could be used as a standard or reagent in various analytical methods. Its well-defined properties allow for its use in calibrating instruments or developing new analytical techniques .
Biochemistry
The compound plays a role in biochemistry research, particularly in the study of biosynthetic pathways. It has been demonstrated to be synthesized from tyrosine in chloroplast-containing fractions of marine algae, which could provide insights into the metabolism of brominated compounds in marine ecosystems .
Agricultural Research
In agricultural research, 3-Bromo-4-hydroxybenzaldehyde might be used to develop new agrochemicals or study plant metabolism. Its role as an intermediate could lead to the synthesis of compounds that affect plant growth or resistance .
Pharmacology
Pharmacologically, it could be explored for its role in the synthesis of molecules that interact with biological systems. Research into its derivatives could lead to the discovery of molecules with therapeutic benefits .
Industrial Applications
Industrially, 3-Bromo-4-hydroxybenzaldehyde is an important chemical raw material. It’s a key intermediate in the synthesis of flavorings, fragrances, and other fine chemicals .
Mechanism of Action
Target of Action
3-Bromo-4-hydroxybenzaldehyde is an intermediate in organic syntheses . It has been found to enhance inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction . The PD-1/PD-L1 pathway is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system .
Mode of Action
It is known to participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the compound can act as a nucleophile, reacting with other molecules to form new compounds .
Biochemical Pathways
3-Bromo-4-hydroxybenzaldehyde is involved in the biosynthetic pathway that leads to the formation of other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol . It is also involved in the conjugation of biphenyl groups with poly (ethylene glycol), which enhances the inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction .
Pharmacokinetics
Its molecular weight of 201017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of 3-Bromo-4-hydroxybenzaldehyde’s action is the formation of new compounds through various chemical reactions . In the context of its role in enhancing the inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction, it may contribute to the suppression of tumor growth .
Action Environment
The action of 3-Bromo-4-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , which means its stability and efficacy can be affected by the presence of water. Furthermore, the rate of its reactions can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMHAOCAJROQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183890 | |
Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxybenzaldehyde | |
CAS RN |
2973-78-6 | |
Record name | 3-Bromo-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2973-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-hydroxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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